molecular formula C19H18ClN3O4 B2465738 2-(4-chlorophenoxy)-2-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1286704-70-8

2-(4-chlorophenoxy)-2-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2465738
M. Wt: 387.82
InChI Key: YFUGDAPAVDNRDU-UHFFFAOYSA-N
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Description

The compound is a derivative of phenoxy herbicides, which are widely used in agriculture . These herbicides typically act by mimicking the auxin growth hormone indoleacetic acid (IAA), causing rapid, uncontrolled growth in plants .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations on related compounds provides insights into the molecular structure, spectroscopic data, and biological effects based on molecular docking results. These studies, such as the work by A. Viji et al. (2020), employ DFT calculations to optimize molecular geometry, vibrational spectra, and analyze intramolecular charge transfer, offering a foundation for understanding the biological interactions of similar compounds (Viji et al., 2020).

Synthesis and Biological Evaluation of Hybrid Scaffolds

Another study by M. Nazir et al. (2018) focuses on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activities. These findings suggest the potential of related compounds for therapeutic applications, supported by in vitro and in silico studies (Nazir et al., 2018).

Antioxidant Activity Evaluation

The antioxidant properties of compounds bearing the 1,3,4-oxadiazol moiety have also been explored. For instance, R. M. Shakir et al. (2014) synthesized derivatives incorporating 1,3,4-oxadiazoles and evaluated their antioxidant activities, indicating significant free-radical scavenging ability in some compounds (Shakir et al., 2014).

Synthesis and Biological Properties

Further research, like that by V. Saxena et al. (1984), involves the synthesis of N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, highlighting the diverse biological activities these compounds can exhibit, such as local anaesthetic effects (Saxena et al., 1984).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-19(2,27-15-10-8-13(20)9-11-15)17(24)21-18-23-22-16(26-18)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUGDAPAVDNRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NN=C(O1)COC2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

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